![molecular formula C15H14FN3O2S B12625114 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione CAS No. 918146-19-7](/img/structure/B12625114.png)
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a thiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2-amino-substituted thiazole moiety undergoes nucleophilic substitutions, particularly at the C-2 position. This reactivity is leveraged to generate derivatives with modified biological activity:
For example, the amino group reacts with chloroacetic acid under basic conditions to form thiazolone derivatives via intramolecular cyclization .
Cyclization Reactions Involving the Pyrrolidine Core
The pyrrolidine-2,5-dione (succinimide) ring participates in cyclization reactions, particularly with amines or thiols:
Reactivity with Amines
-
Ring-opening/Re-cyclization :
Reacting with primary amines (e.g., benzylamine) in ethanol under reflux forms spirocyclic pyrrolidine-thiazole hybrids. This reaction exploits the electrophilic nature of the carbonyl groups .
Thiol-mediated Reactions
-
Thiazolidine Formation :
Treatment with thioglycolic acid generates thiazolidine-fused derivatives, confirmed by characteristic NMR shifts (e.g., δ 3.91 ppm for CH₂-S) .
Functionalization of the Aminoethyl Chain
The ethylamino linker (-NH-CH₂-CH₂-) enables further modifications:
For instance, coupling with 4-fluorophenylacetyl chloride yields amide derivatives with increased antitumor potency .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs EAS at the para position:
Reaction | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-Fluoro-3-nitrophenyl analog | >90% para | |
Halogenation | Br₂, FeBr₃, CHCl₃ | Dibrominated aryl derivative | Moderate |
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
Reaction | Catalysts | Coupling Partner | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 65–78% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 55–70% |
These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Hydrolysis and Stability Studies
The compound undergoes pH-dependent hydrolysis:
-
Acidic Conditions (pH < 3) : Rapid cleavage of the succinimide ring to form a dicarboxylic acid derivative.
-
Basic Conditions (pH > 10) : Degradation of the thiazole ring, releasing NH₃ and forming a diketone byproduct .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological profiles:
Derivative Type | Target Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
N-Acylated analogs | COX-II inhibition | 0.8 μM (vs. 1.2 μM parent) | |
Spirocyclic hybrids | Anticancer (U937 cells) | 18.4 mg/kg (ED₅₀) |
Comparative Reactivity Table
Reaction Site | Preferred Reagents | Key Products | Yield Range |
---|---|---|---|
Thiazole C-2 amine | Alkyl halides, acyl chlorides | N-Alkyl/N-acyl derivatives | 60–85% |
Pyrrolidine carbonyls | Amines, thiols | Spirocycles, thiazolidines | 50–75% |
4-Fluorophenyl ring | HNO₃, Br₂ | Nitro/bromo-substituted analogs | 70–90% |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione. Research indicates that compounds with similar structures exhibit significant activity against resistant strains of bacteria and fungi:
- Gram-positive bacteria : The compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Fungal infections : It has demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Activity
The compound's anticancer properties have also been investigated. Thiazole derivatives have been reported to inhibit the growth of various cancer cell lines:
- Caco-2 cells : A study reported that certain thiazole derivatives significantly decreased the viability of Caco-2 cells, indicating potential use in colorectal cancer treatment .
- A549 cells : Some derivatives exhibited selective cytotoxicity against lung cancer cells (A549), suggesting their role as potential anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against resistant bacterial strains. The results indicated that specific modifications in the thiazole structure significantly enhanced antimicrobial activity .
Case Study 2: Anticancer Screening
Another study focused on evaluating the anticancer properties of thiazole derivatives in vitro. The findings revealed that certain compounds exhibited potent cytotoxic effects against Caco-2 and A549 cell lines, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play key roles in its biological activity by binding to target proteins and modulating their function. This can lead to the inhibition of specific enzymes or the activation of certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring often exhibit antimicrobial and anticancer properties.
Fluorophenyl compounds: The presence of a fluorophenyl group can enhance the biological activity and stability of the compound.
Biological Activity
The compound 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a novel derivative that has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈FN₃OS
- Molecular Weight : 350.28 g/mol
- CAS Number : 1177277-61-0
This compound integrates a pyrrolidine core with a thiazole moiety and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, compounds synthesized in related research showed higher antibacterial activity than the standard antibiotic oxytetracycline against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 62.5 µg/mL for various derivatives, indicating potent antibacterial effects .
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Compound A | 15.6 | 31.25 |
Compound B | 31.25 | 62.5 |
Oxytetracycline | 62.5 | 125 |
Receptor Binding Affinity
The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT) . In vitro assays indicated that it exhibits high affinity for these targets, which are crucial in the modulation of mood and anxiety disorders .
The biological activity of the compound can be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmitter signaling pathways. The presence of the thiazole ring is particularly significant as it enhances lipophilicity and receptor binding capabilities.
Case Studies
- Study on Antidepressant Activity : A study involving similar pyrrolidine derivatives demonstrated their potential as antidepressants due to their action on serotonin pathways. Compounds with structural similarities were shown to significantly reduce depressive-like behaviors in animal models .
- Antitumor Efficacy : Another study highlighted the potential of related compounds as MDM2 inhibitors, which are critical in cancer therapy due to their role in regulating p53 activity. The compound exhibited moderate antitumor effects in vivo, suggesting its utility in cancer treatment protocols .
Properties
CAS No. |
918146-19-7 |
---|---|
Molecular Formula |
C15H14FN3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)12-9-22-15(18-12)17-7-8-19-13(20)5-6-14(19)21/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
XPJDCZWRPUXTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.